![molecular formula C22H17FN2O3S B2958964 N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941878-88-2](/img/structure/B2958964.png)
N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, commonly known as FIIN-4, is a small molecule inhibitor that targets the cysteine residue of the oncogenic kinase FGFR. FIIN-4 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . The presence of the benzenesulfonyl and fluorophenyl groups could potentially enhance the antiviral capabilities of this compound, making it a candidate for further research in the development of new antiviral drugs.
Antimicrobial Activity
The antimicrobial potential of indole derivatives, including activity against drug-resistant bacterial infections, has been documented . The compound could be studied for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic resistance.
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c23-16-10-12-17(13-11-16)24-22(26)15-25-14-21(19-8-4-5-9-20(19)25)29(27,28)18-6-2-1-3-7-18/h1-14H,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNQUJLFDEBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide |
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